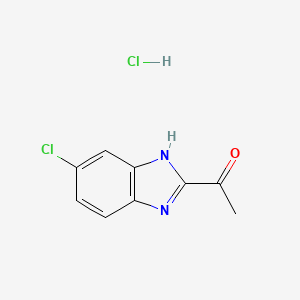![molecular formula C6H13Cl2N3 B6351091 [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride CAS No. 1982760-89-3](/img/structure/B6351091.png)
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is a dark red solid at room temperature and has a certain solubility in alcohol solvents and strong polar dimethyl sulfoxide .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C5H10N3Cl1 . The compound has a molecular weight of 111.15 Da .Chemical Reactions Analysis
The amine group in “this compound” is a common reaction center, which can react with acid or acyl group to form the corresponding salts or amides .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 219.8±15.0 °C at 760 mmHg . The compound has a density of 1.2±0.1 g/cm3 .科学研究应用
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzymes, as it has been found to inhibit the activity of certain enzymes. It has also been used in the study of receptor binding, as it has been found to bind to certain receptors in the body. In addition, this compound has been studied for its potential applications in drug discovery, as it has been found to interact with certain drug targets.
作用机制
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets for this compound .
Mode of Action
It’s plausible that the compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given the presence of the amine group and the hydrophobic methyl and pyrazolyl groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
实验室实验的优点和局限性
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has several advantages and limitations for laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize. In addition, it has been found to interact with certain drug targets, making it a useful tool for drug discovery. However, this compound has several limitations, such as its potential to cause side effects and its potential to interact with other drugs.
未来方向
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has potential future directions. One potential future direction is to further study its biochemical and physiological effects, as well as its potential applications in drug discovery. In addition, further research could be conducted on its potential interactions with other drugs, as well as its potential side effects. Furthermore, further research could be conducted on its potential uses in laboratory experiments, such as in the study of enzymes and receptor binding. Finally, further research could be conducted on its potential applications in other areas, such as in the study of cancer and other diseases.
合成方法
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl amine in the presence of a base. This reaction yields 1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine hydrochloride (1-MEA-HCI). The second step involves the reaction of 1-MEA-HCI with hydrochloric acid, yielding 1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride (this compound).
安全和危害
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
属性
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-8-9(6)2;;/h3-5H,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKYYAZDYTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


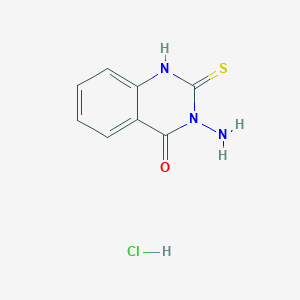


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
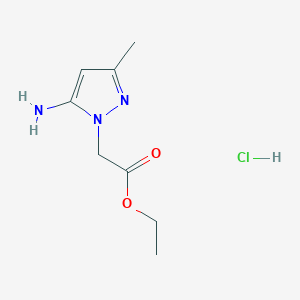
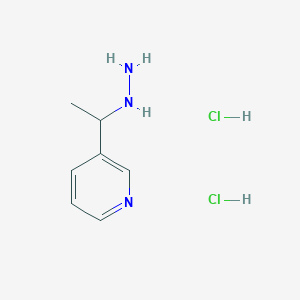
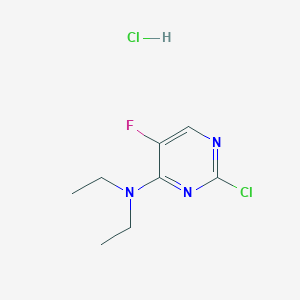
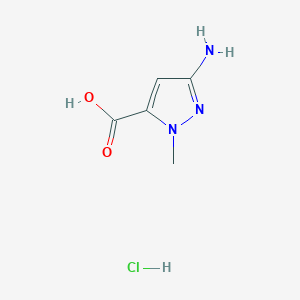
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)

